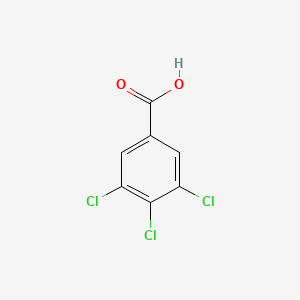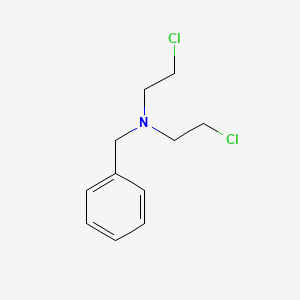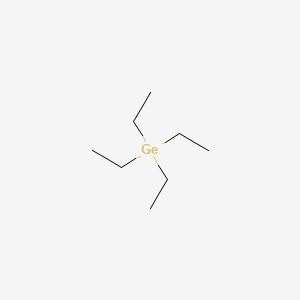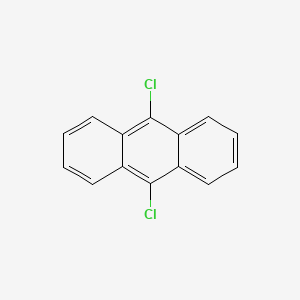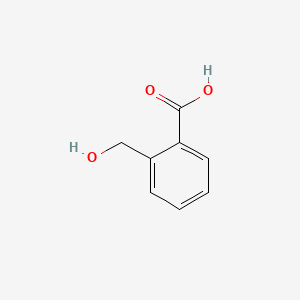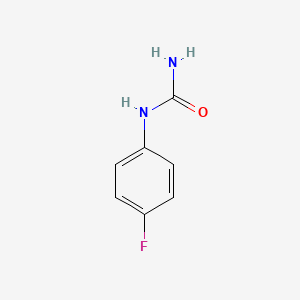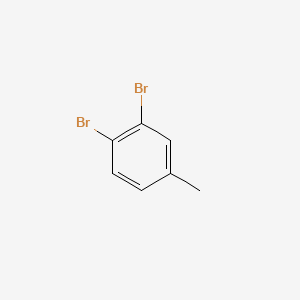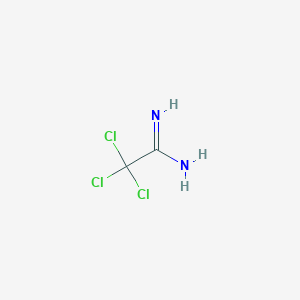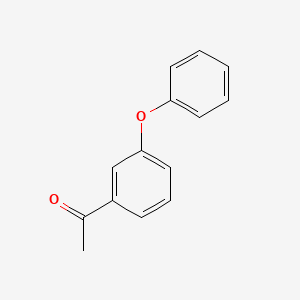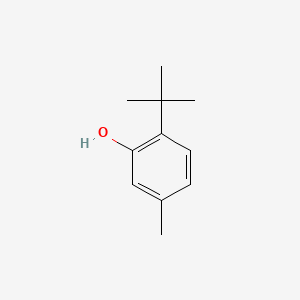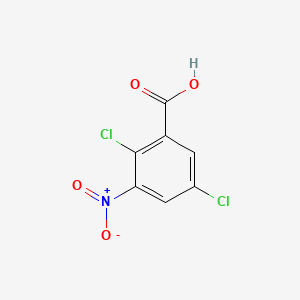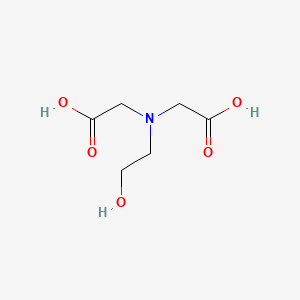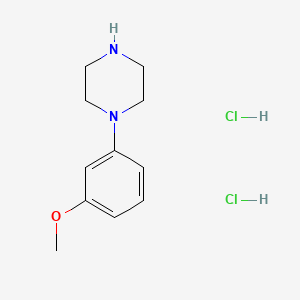
1-(3-Methoxyphenyl)piperazine dihydrochloride
説明
The compound "1-(3-Methoxyphenyl)piperazine dihydrochloride" is a derivative of piperazine, which is a class of organic compounds that have been extensively studied for their potential pharmacological properties. Piperazine derivatives are known for their central nervous system activity, and they have been synthesized and evaluated for various therapeutic applications, including antidepressant and antianxiety activities , as well as their potential as central nervous system agents .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions starting from basic aromatic compounds. For instance, the synthesis of novel piperazine derivatives can begin with the Claisen Schmidt condensation of 2-acetylfuran with different types of aromatic aldehydes, followed by cyclization with hydroxylamine hydrochloride to form isoxazolines, which are then subjected to Mannich’s reaction to produce the desired piperazine compounds . Another approach involves the reaction of ferulic acid with piperazine, followed by deacetylation to obtain the target piperazine derivative . These synthetic routes are confirmed by various spectroscopic methods, including IR, NMR, and mass spectrometry.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often elucidated using spectroscopic techniques such as NMR, which can provide complete assignments of the chemical structure . Crystallographic studies can also be performed to determine the precise three-dimensional arrangement of atoms within the compound, as seen in the case of novel oxadiazolyl piperazine derivatives . These studies are crucial for understanding the conformation and potential reactive sites of the molecules.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their functional groups. The presence of substituents such as methoxy, hydroxy, and oxadiazolyl groups can influence the reactivity of the piperazine ring. For example, the oxadiazolyl piperazine derivatives exhibit intermolecular hydrogen bonds that contribute to their crystal packing . The reactivity of these compounds can be further explored through computational methods such as density functional theory (DFT) calculations, which help identify electrophilic and nucleophilic sites .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, including 1-(3-Methoxyphenyl)piperazine dihydrochloride, can be characterized by a variety of spectroscopic and computational techniques. Vibrational spectroscopy (FT-IR, FT-Raman), NMR, and UV-Vis spectroscopy provide insights into the molecular vibrations, electronic properties, and chemical shifts of the compounds . Theoretical methods like DFT are used to assign vibrational frequencies and to analyze the conformational stability, charge distribution, and thermodynamic properties of the molecules . The HOMO-LUMO gap, which is indicative of the chemical reactivity and stability of the compounds, can also be determined through these studies .
科学的研究の応用
-
Pharmaceutical Research
- 1-(3-Methoxyphenyl)piperazine dihydrochloride is used as an arylpiperazine compound which is an important intermediate in the preparation of various pharmaceuticals . It’s used to treat depression and post-traumatic stress .
- The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
-
Synthesis Methods
- The microreview focuses on the recent methods for the synthesis of piperazine derivatives . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- A simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles having piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition of diynes with TMSN in the presence of H2O and Ag2CO3 as an efficient catalyst .
- The dihydroquinazoline was obtained after the prolonged heating of a compound with (3-methoxyphenyl)piperazine, which behaved as a nucleophile and as a base to perform aza-Michael cyclization without isolating the guanidine intermediate .
-
Pharmaceutical Research
- 1-(3-Methoxyphenyl)piperazine dihydrochloride is used as an arylpiperazine compound which is an important intermediate in the preparation of various pharmaceuticals . It’s used to treat depression and post-traumatic stress .
- The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
-
Synthesis Methods
- The microreview focuses on the recent methods for the synthesis of piperazine derivatives . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- A simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles having piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition of diynes with TMSN in the presence of H2O and Ag2CO3 as an efficient catalyst .
- The dihydroquinazoline was obtained after the prolonged heating of a compound with (3-methoxyphenyl)piperazine, which behaved as a nucleophile and as a base to perform aza-Michael cyclization without isolating the guanidine intermediate .
-
Pharmaceutical Research
- 1-(3-Methoxyphenyl)piperazine dihydrochloride is used as an arylpiperazine compound which is an important intermediate in the preparation of various pharmaceuticals . It’s used to treat depression and post-traumatic stress .
- The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
-
Synthesis Methods
- The microreview focuses on the recent methods for the synthesis of piperazine derivatives . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- A simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles having piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition of diynes with TMSN in the presence of H2O and Ag2CO3 as an efficient catalyst .
- The dihydroquinazoline was obtained after the prolonged heating of a compound with (3-methoxyphenyl)piperazine, which behaved as a nucleophile and as a base to perform aza-Michael cyclization without isolating the guanidine intermediate .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water . If skin or eye irritation persists, get medical advice/attention .
特性
IUPAC Name |
1-(3-methoxyphenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-14-11-4-2-3-10(9-11)13-7-5-12-6-8-13;;/h2-4,9,12H,5-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUNKQNESKRETR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219975 | |
| Record name | 1-(3-Methoxyphenyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)piperazine dihydrochloride | |
CAS RN |
6968-76-9 | |
| Record name | N-(3-Methoxyphenyl)piperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006968769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Methoxyphenyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-methoxyphenyl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-METHOXYPHENYL)PIPERAZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0T82QHG7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



